![molecular formula C19H13N3O2S2 B2979069 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 356572-06-0](/img/structure/B2979069.png)
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C14H12N2OS2 and a molecular weight of 288.39 . It contains an indole ring, a thiazolidine ring, and a benzamide group .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in regulating blood glucose levels . The compound showed non-competitive inhibition on α-glucosidase .Scientific Research Applications
α-Glucosidase Inhibition for Diabetes Treatment
Indole derivatives have been studied for their potential as non-competitive α-glucosidase inhibitors . This enzyme plays a crucial role in carbohydrate digestion and blood glucose regulation, making it a target for diabetes treatment. Compounds with an indole moiety, such as the one , have shown inhibitory activity superior to some existing drugs, offering a promising avenue for developing new treatments for type 2 diabetes.
Anticancer Activity
The indole core is significant in the synthesis of compounds with anticancer properties . Research into indole derivatives has revealed their potential to treat various types of cancer. The structural complexity and diverse functionality of indole-based compounds allow them to interact with multiple biological targets, which is crucial in the fight against cancer.
Antimicrobial and Antibacterial Agents
Indole derivatives are known to possess strong antimicrobial and antibacterial activities . They can be designed to target specific pathogens, providing a pathway for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antioxidant Properties
Compounds with an indole structure have been identified as potent antioxidants . Antioxidants are important for protecting cells from damage caused by free radicals, and indole-based compounds could be used to develop therapies for diseases caused by oxidative stress.
Neuroprotective Agents
The indole nucleus is present in many compounds with neuroprotective effects . These compounds can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . Research into indole-based compounds could lead to the development of new agrochemicals that enhance crop yields and improve food security.
Mechanism of Action
properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKSOVYDQXLIP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide |
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